molecular formula C7H7NO3 B095824 2-methoxy-4-nitrosophenol CAS No. 17576-99-7

2-methoxy-4-nitrosophenol

Cat. No.: B095824
CAS No.: 17576-99-7
M. Wt: 153.14 g/mol
InChI Key: YJQITTWUTKLYOO-UHFFFAOYSA-N
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Description

2-methoxy-4-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of cyclohexadiene and contains both hydroxyimino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-nitrosophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-cyclohexadiene-1-one derivatives.

    Oximation: The introduction of the hydroxyimino group is achieved through an oximation reaction. This involves the reaction of the cyclohexadiene derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, which can be carried out using methanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-nitrosophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Various substituted cyclohexadiene derivatives.

Scientific Research Applications

2-methoxy-4-nitrosophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitrosophenol involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyimino-2,5-cyclohexadiene-1-one: Lacks the methoxy group, resulting in different chemical properties.

    2,5-Cyclohexadiene-1,4-dione: Contains a dione functional group instead of hydroxyimino and methoxy groups.

    4-(Phenylimino)-2,5-cyclohexadiene-1-one: Contains a phenylimino group, leading to different reactivity and applications.

Uniqueness

2-methoxy-4-nitrosophenol is unique due to the presence of both hydroxyimino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

17576-99-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-methoxy-4-nitrosophenol

InChI

InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3

InChI Key

YJQITTWUTKLYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N=O)O

Canonical SMILES

COC1=C(C=CC(=C1)N=O)O

17576-99-7

Synonyms

4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one

Origin of Product

United States

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